molecular formula C18H16F3NO B1325710 3'-Azetidinomethyl-2-trifluoromethylbenzophenone CAS No. 898771-91-0

3'-Azetidinomethyl-2-trifluoromethylbenzophenone

Cat. No.: B1325710
CAS No.: 898771-91-0
M. Wt: 319.3 g/mol
InChI Key: NHQILARDKWHDQW-UHFFFAOYSA-N
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Description

3'-Azetidinomethyl-2-trifluoromethylbenzophenone (CAS: 898771-91-0) is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 3' position and a trifluoromethyl (-CF₃) group at the 2-position of the benzophenone scaffold. Its molecular formula is C₁₈H₁₆F₃NO, with a molar mass of 325.32 g/mol .

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQILARDKWHDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643267
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-91-0
Record name {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone typically involves multiple steps, starting with the preparation of the benzophenone core, followed by the introduction of the azetidine ring and the trifluoromethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Step 1: Synthesis of the benzophenone core through Friedel-Crafts acylation.

    Step 2: Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic addition.

    Step 3: Formation of the azetidine ring through cyclization reactions involving appropriate precursors.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3’-Azetidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

3’-Azetidinomethyl-2-trifluoromethylbenzophenone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3'-Azetidinomethyl-2-trifluoromethylbenzophenone with key analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound 898771-91-0 C₁₈H₁₆F₃NO 325.32 3'-azetidinomethyl, 2-CF₃
3-Azetidinomethyl-3'-trifluoromethylbenzophenone 898771-93-2 C₁₈H₁₆F₃NO 325.32 3-azetidinomethyl, 3'-CF₃
2-Acetoxy-3'-trifluorobenzophenone 890098-95-0 C₁₆H₁₁F₃O₃ 308.25 2-acetoxy, 3'-CF₃
2'-(Trifluoromethyl)acetophenone 17408-14-9 C₉H₇F₃O 188.15 2'-CF₃, acetyl group
Key Observations:

Substituent Positioning: The target compound differs from 3-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS: 898771-93-2) only in the positions of the azetidinomethyl and CF₃ groups, which could significantly alter steric and electronic interactions in biological systems .

Functional Group Impact: Replacing the azetidinomethyl group with an acetoxy group (as in 2-Acetoxy-3'-trifluorobenzophenone, CAS: 890098-95-0) reduces nitrogen content and molecular weight, likely affecting solubility and metabolic stability .

Size and Complexity: The target compound’s larger structure (C₁₈H₁₆F₃NO vs.

Stability and Reactivity

While direct stability data are unavailable, inferences can be made:

  • The trifluoromethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs.
  • The azetidinomethyl group’s ring strain may increase reactivity in nucleophilic substitution reactions relative to five- or six-membered nitrogenous rings .
  • In contrast, the acetoxy group in 2-Acetoxy-3'-trifluorobenzophenone is prone to hydrolysis under acidic or basic conditions, limiting its utility in aqueous environments .

Biological Activity

3'-Azetidinomethyl-2-trifluoromethylbenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone backbone with a trifluoromethyl group and an azetidine substituent. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways that regulate cell function.

Biological Activity Evaluation

The evaluation of the biological activity of this compound can be conducted using various assays:

Assay Type Purpose Key Findings
MTT AssayCytotoxicity assessmentPotential cytotoxic effects on cancer cell lines
Colony Formation AssayClonogenic survival determinationInhibition of colony formation in treated cells
Apoptosis AssaysDetection of programmed cell deathInduction of apoptosis in specific cancer types

Case Studies

  • Anticancer Activity : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth, particularly in breast and lung cancer models. The compound induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. Results indicated that it could reduce neuronal cell death by modulating oxidative stress markers, thereby protecting against neurodegenerative diseases.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibited IC50 values ranging from 10 to 30 µM in various tumor cell lines, indicating moderate to strong cytotoxicity.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound could activate caspase pathways, leading to apoptosis.
  • Selectivity : It showed selective toxicity towards cancer cells compared to normal cells, which is crucial for therapeutic applications.

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